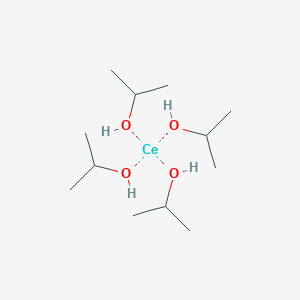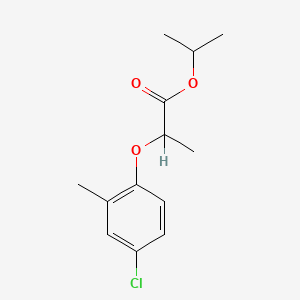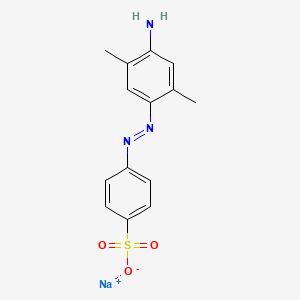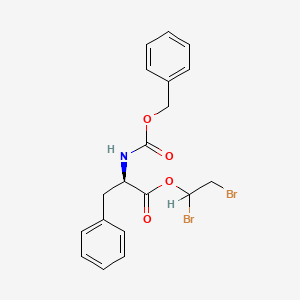![molecular formula C47H77ClPPd+ B13785600 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is a complex organometallic compound that features a palladium center coordinated to a chloro ligand, a t-butylindenyl ligand, and a phosphine ligand. This compound is known for its catalytic properties, particularly in cross-coupling reactions, making it valuable in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) typically involves the reaction of a palladium precursor with the appropriate ligands. One common method involves the reaction of palladium(II) chloride with 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl under inert conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is primarily involved in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of arylboronic acids and aryl halides in the presence of a base such as potassium carbonate or sodium hydroxide.
Heck Coupling: Involves the reaction of aryl halides with alkenes in the presence of a base such as triethylamine or potassium carbonate.
Stille Coupling: Utilizes organotin compounds and aryl halides in the presence of a base.
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
科学研究应用
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) has a wide range of applications in scientific research:
作用机制
The mechanism of action of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) in catalytic reactions involves the coordination of the palladium center to the reactants, facilitating the formation of carbon-carbon bonds. The palladium undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
相似化合物的比较
Similar Compounds
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,6’-dimethoxy-1,1’-biphenyl]palladium(II): Similar structure but with dimethoxy substituents instead of tri-i-propyl groups.
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,6’-di-i-propoxy-1,1’-biphenyl]palladium(II): Similar structure but with di-i-propoxy substituents.
Uniqueness
The uniqueness of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) lies in its specific ligand environment, which can influence its catalytic activity and selectivity in cross-coupling reactions. The tri-i-propyl groups provide steric hindrance, which can affect the reactivity and stability of the palladium complex .
属性
分子式 |
C47H77ClPPd+ |
|---|---|
分子量 |
815.0 g/mol |
IUPAC 名称 |
1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium |
InChI |
InChI=1S/C33H49P.C13H24.CH3.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2 |
InChI 键 |
QNRRPSLTURSZBG-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)C1CCC2C1CCCC2.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


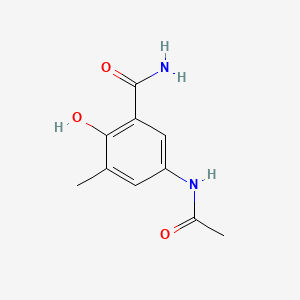
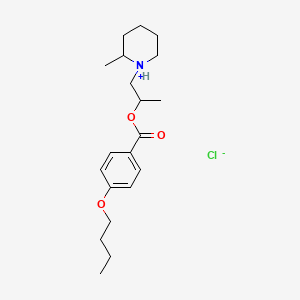
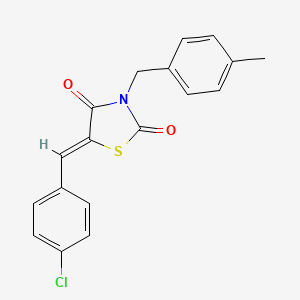
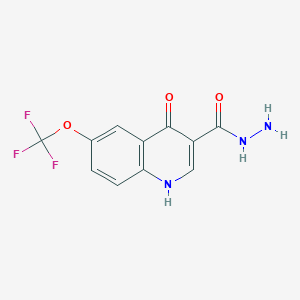


![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

